molecular formula C18H16F4N4O2 B2441428 1-(5-Fluoropyrimidin-2-yl)-4-{3-[4-(trifluoromethyl)phenyl]propanoyl}piperazin-2-one CAS No. 2319846-70-1

1-(5-Fluoropyrimidin-2-yl)-4-{3-[4-(trifluoromethyl)phenyl]propanoyl}piperazin-2-one

Cat. No.: B2441428
CAS No.: 2319846-70-1
M. Wt: 396.346
InChI Key: KDJFEVMUXYNVJQ-UHFFFAOYSA-N
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Description

1-(5-Fluoropyrimidin-2-yl)-4-{3-[4-(trifluoromethyl)phenyl]propanoyl}piperazin-2-one is a potent and selective covalent inhibitor of the KRAS G12C mutant protein, a historically challenging oncogenic driver. This compound has emerged as a critical chemical probe in oncology research, specifically for investigating signaling pathways and therapeutic vulnerabilities in cancers harboring the KRAS G12C mutation, which are prevalent in non-small cell lung cancer, pancreatic ductal adenocarcinoma, and colorectal carcinoma. Its mechanism of action involves covalently binding to the mutated cysteine residue (Cys12) of the GDP-bound form of KRAS G12C , thereby trapping the protein in its inactive state and preventing downstream activation of the MAPK signaling pathway, including ERK phosphorylation. This targeted inhibition disrupts critical cellular processes such as proliferation and survival in KRAS G12C -dependent tumors. Researchers utilize this compound to explore the biology of RAS-driven cancers, to study mechanisms of innate and acquired resistance to KRAS G12C inhibition, and to evaluate the efficacy of combination therapies aimed at overcoming such resistance, for instance, by co-targeting receptor tyrosine kinases or parallel survival pathways like SHP2 . Its role is fundamental in preclinical studies aimed at validating new targets and improving therapeutic strategies for one of the most aggressive and common oncogenic mutations in human cancer.

Properties

IUPAC Name

1-(5-fluoropyrimidin-2-yl)-4-[3-[4-(trifluoromethyl)phenyl]propanoyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F4N4O2/c19-14-9-23-17(24-10-14)26-8-7-25(11-16(26)28)15(27)6-3-12-1-4-13(5-2-12)18(20,21)22/h1-2,4-5,9-10H,3,6-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJFEVMUXYNVJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)CCC2=CC=C(C=C2)C(F)(F)F)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoropyrimidin-2-yl)-4-{3-[4-(trifluoromethyl)phenyl]propanoyl}piperazin-2-one typically involves multiple steps, including the formation of the piperazine ring and the introduction of the fluoropyrimidine and trifluoromethylphenyl groups. Common reagents used in these reactions include fluorinating agents, pyrimidine derivatives, and trifluoromethylating agents. Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoropyrimidin-2-yl)-4-{3-[4-(trifluoromethyl)phenyl]propanoyl}piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Neurological Disorders

Research indicates that compounds similar to 1-(5-Fluoropyrimidin-2-yl)-4-{3-[4-(trifluoromethyl)phenyl]propanoyl}piperazin-2-one may act as GlyT1 inhibitors, which are promising for treating schizophrenia. GlyT1 inhibition has been linked to improved cognitive function in patients with schizophrenia, suggesting potential therapeutic avenues for this compound .

Antidepressant Activity

Studies have shown that compounds with similar structural motifs exhibit serotonin reuptake inhibition and modulation of serotonin receptors, which could be beneficial in treating depression and cognitive impairments. The ability to enhance serotonin activity is crucial for developing fast-acting antidepressants .

Cancer Research

The compound's structural features suggest potential applications in oncology, particularly in targeting specific pathways involved in tumor growth and metastasis. Research into fluorinated pyrimidines has indicated their efficacy in disrupting cancer cell proliferation .

Case Studies

Study Objective Findings Reference
Phase II Clinical TrialEvaluate GlyT1 inhibitors for schizophreniaDemonstrated significant cognitive improvement in patients
Serotonin Modulation StudyInvestigate antidepressant propertiesIdentified rapid onset of action and efficacy in depressive symptoms
Anticancer Activity ResearchAssess effects on tumor growthShowed promise in inhibiting proliferation of cancer cells

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyrimidin-2-yl)-4-{3-[4-(trifluoromethyl)phenyl]propanoyl}piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Fluoropyrimidin-2-yl)-4-[3-[4-(trifluoromethyl)phenyl]propanoyl]piperazine
  • 1-(5-Fluoropyrimidin-2-yl)-4-[3-[4-(trifluoromethyl)phenyl]propanoyl]piperidin-2-one

Uniqueness

1-(5-Fluoropyrimidin-2-yl)-4-{3-[4-(trifluoromethyl)phenyl]propanoyl}piperazin-2-one is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. Its trifluoromethyl group, in particular, can enhance metabolic stability and bioavailability.

Biological Activity

1-(5-Fluoropyrimidin-2-yl)-4-{3-[4-(trifluoromethyl)phenyl]propanoyl}piperazin-2-one is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C18H19F3N2O\text{C}_{18}\text{H}_{19}\text{F}_3\text{N}_2\text{O}

Biological Activity Overview

The compound exhibits antimicrobial , antitumor , and neuroprotective activities. Its trifluoromethyl group enhances lipophilicity, which may improve bioavailability and efficacy in various biological assays.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds with similar structures, particularly those containing trifluoromethyl groups. The following table summarizes the antimicrobial effects observed in related compounds:

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)Mechanism of Action
Compound AStaphylococcus aureus2 µg/mLInhibition of cell wall synthesis
Compound BEscherichia coli4 µg/mLDisruption of membrane integrity
This compoundMRSATBDTBD

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial efficacy of similar piperazine derivatives against Gram-positive bacteria, including MRSA. The results indicated that compounds with trifluoromethyl substitutions exhibited significantly lower MIC values compared to traditional antibiotics like vancomycin, suggesting a promising alternative for treating resistant strains .
  • In Vivo Toxicity Studies : In vivo studies conducted on mouse models demonstrated that doses up to 50 mg/kg of similar compounds did not exhibit significant toxicity, as assessed by various organ toxicity markers . This suggests a favorable safety profile for further development.
  • Mechanism Exploration : Investigations into the mode of action revealed that these compounds could inhibit macromolecular synthesis, impacting bacterial cell function globally. This broad-spectrum activity is crucial for addressing multi-drug resistant pathogens .

Research Findings

Recent research has shown that the incorporation of trifluoromethyl groups into piperazine derivatives enhances their antimicrobial potency. The following findings summarize key research outcomes:

  • Enhanced Antimicrobial Potency : Compounds with trifluoromethyl substitutions have been reported to be up to four times more effective than standard treatments against various bacterial strains .
  • Resistance Development : Studies indicate a low tendency for bacteria such as Staphylococcus aureus to develop resistance against these compounds, making them viable candidates for future antibiotic therapies .
  • Pharmacokinetic Properties : The lipophilic nature imparted by trifluoromethyl groups improves absorption and distribution profiles in biological systems, which is critical for therapeutic effectiveness .

Q & A

Q. Basic Research Focus

  • In Vitro Assays : Use kinase inhibition panels or receptor-binding assays (e.g., radioligand displacement) to identify preliminary targets. Prioritize fluorogenic substrates for real-time activity monitoring.
  • Docking Studies : Perform molecular modeling using software like AutoDock Vina to predict binding affinities to targets like kinases or GPCRs, guided by the compound’s fluoropyrimidine and piperazinone motifs .
  • Positive Controls : Include reference inhibitors (e.g., staurosporine for kinases) to validate assay conditions .

What advanced spectroscopic techniques resolve structural ambiguities when conflicting data arises?

Q. Advanced Research Focus

  • X-ray Crystallography : Resolve stereochemical uncertainties (e.g., piperazinone ring conformation) by growing single crystals in polar aprotic solvents .
  • Multidimensional NMR : Use ¹³C-¹H HSQC and NOESY to assign fluorine-proton coupling patterns and confirm regiochemistry of the fluoropyrimidine group.
  • Mass Spectrometry : High-resolution LC-HRMS (e.g., Q-TOF) distinguishes isotopic patterns of trifluoromethyl groups from potential impurities .

How can SAR studies elucidate the role of substituents like the 5-fluoropyrimidinyl group?

Q. Advanced Research Focus

  • Analog Synthesis : Prepare derivatives with substituent variations (e.g., replacing 5-fluoropyrimidinyl with chloropyrimidine or pyridine) using parallel synthesis workflows .
  • Activity Profiling : Test analogs against a panel of related targets (e.g., kinase isoforms) to identify selectivity drivers.
  • Statistical Analysis : Apply multivariate regression (e.g., CoMFA) to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity trends .

What strategies address contradictory results between in vitro and in vivo pharmacological data?

Q. Advanced Research Focus

  • PK/PD Modeling : Measure plasma/tissue concentrations via LC-MS/MS to assess bioavailability and metabolite interference. Adjust dosing regimens to match in vitro IC₅₀ values .
  • Off-Target Screening : Use proteome-wide profiling (e.g., thermal shift assays) to identify unintended interactions affecting in vivo outcomes.
  • Species-Specific Factors : Compare metabolic stability in human vs. animal liver microsomes to explain interspecies variability .

How can researchers mitigate purification challenges posed by fluorine-containing groups?

Q. Basic Research Focus

  • Solvent Selection : Use fluorophilic columns (e.g., C18 with trifluoroacetic acid mobile phase) to improve retention and separation.
  • Crystallization Optimization : Screen co-solvents (e.g., DCM/hexane) to exploit fluorine’s hydrophobic effects for crystal nucleation .

What computational methods predict the environmental fate of this compound during preclinical development?

Q. Advanced Research Focus

  • QSPR Modeling : Estimate biodegradation (e.g., EPI Suite) and bioaccumulation (logP calculations) based on trifluoromethyl and pyrimidine groups .
  • Metabolite Identification : Use in silico tools (e.g., Meteor Nexus) to predict Phase I/II metabolites and assess ecotoxicity risks .

How should stability studies be designed to evaluate degradation under physiological conditions?

Q. Basic Research Focus

  • Forced Degradation : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (ICH Q1B) conditions. Monitor degradation via UPLC-PDA .
  • Kinetic Analysis : Apply Arrhenius equations to extrapolate shelf-life from accelerated stability data (40°C/75% RH) .

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